molecular formula C5H3BrClN5 B12974026 8-Bromo-2-chloro-9H-purin-6-amine

8-Bromo-2-chloro-9H-purin-6-amine

Cat. No.: B12974026
M. Wt: 248.47 g/mol
InChI Key: LWADBCSRCPUNEY-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-9H-purin-6-amine (C₅H₃BrClN₅) is a halogenated purine derivative with a molecular weight of 246.93 g/mol. This compound features bromine and chlorine substituents at the C8 and C2 positions, respectively, and an amine group at C6. Its synthesis involves multi-step halogenation and deprotection reactions. For example, compound 10 (as designated in ) is synthesized via bromination of a THP-protected intermediate followed by acidic deprotection, yielding a yellow solid with a melting point >300°C (dec.) and distinct NMR signals (δ 13.65 ppm for NH and δ 6.88 ppm for NH₂) . Its stability under harsh conditions (e.g., high-temperature reactions) and electronic effects from halogen substituents make it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or nucleotide analogs.

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

8-bromo-2-chloro-7H-purin-6-amine

InChI

InChI=1S/C5H3BrClN5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12)

InChI Key

LWADBCSRCPUNEY-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-9H-purin-6-amine typically involves the halogenation of adenine derivatives. One common method is the bromination of 2-chloro-9H-purin-6-amine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for 8-Bromo-2-chloro-9H-purin-6-amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

8-Bromo-2-chloro-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-9H-purin-6-amine involves its interaction with nucleic acids. It can intercalate into DNA and RNA, disrupting their normal function and inhibiting replication and transcription processes. This compound can also inhibit DNA repair enzymes, leading to increased sensitivity of cells to radiation and other DNA-damaging agents .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects: The C8-Br and C2-Cl substituents in the target compound reduce electron density at the purine core, slowing alkylation reactions compared to non-halogenated analogs (e.g., 2-amino-6-chloropurine requires shorter reaction times) .
  • N9 Substituent Diversity : Cyclopentenyl (4d) and allyl (3) groups introduce steric bulk, reducing yields in conventional alkylation (e.g., 4d synthesis via Method C: 29% yield) . In contrast, THP-protected intermediates (e.g., compound 9 in ) achieve higher yields (80%) due to improved solubility .

Reactivity and Functional Differences

  • Electrophilic Substitution: The C8-Br in 8-bromo-2-chloro-9H-purin-6-amine facilitates Suzuki coupling or nucleophilic aromatic substitution, whereas non-brominated analogs (e.g., 9-allyl-6-chloro-9H-purin-2-amine) lack this versatility .
  • In contrast, 8-bromoadenine lacks the C2-Cl group, which may reduce binding specificity in enzyme interactions .

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